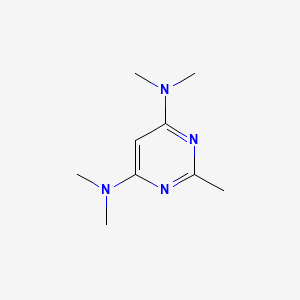
1-Cyclopropylpiperazine-2-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropylpiperazine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H14ClN3 and a molecular weight of 187.67 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains a cyclopropyl group attached to the piperazine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
The synthesis of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride typically involves the reaction of cyclopropylamine with piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Synthetic Route:
- The reaction mixture is heated to a specific temperature (usually around 60-80°C) to promote the formation of the intermediate product.
- The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of 1-Cyclopropylpiperazine-2-carbonitrile.
Cyclopropylamine: reacts with in the presence of a solvent such as ethanol or methanol.
Industrial Production: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes:
Batch or continuous flow reactors: for the initial synthesis.
Purification steps: such as crystallization or chromatography to isolate the pure compound.
Quality control: measures to ensure the consistency and purity of the final product.
化学反応の分析
1-Cyclopropylpiperazine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution:
- The compound can undergo nucleophilic substitution reactions where the piperazine ring or the cyclopropyl group is substituted with other functional groups. Common reagents include alkyl halides and acyl chlorides.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
科学的研究の応用
1-Cyclopropylpiperazine-2-carbonitrile hydrochloride has several scientific research applications, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
- Studied for its effects on various biological pathways and its potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors on the surface of cells that mediate signal transduction.
Pathways Involved:
- Signal transduction pathways that regulate cellular responses.
- Metabolic pathways that control the synthesis and degradation of biomolecules.
類似化合物との比較
1-Cyclopropylpiperazine: Lacks the carbonitrile group, leading to different chemical properties and reactivity.
2-Cyanopiperazine: Contains a cyano group but lacks the cyclopropyl group, resulting in different biological activity.
1-Cyclopropyl-4-methylpiperazine: Contains a methyl group instead of a carbonitrile group, affecting its chemical behavior and applications.
Uniqueness:
- The presence of both the cyclopropyl and carbonitrile groups in 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride gives it unique structural and chemical properties.
- Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-cyclopropylpiperazine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;/h7-8,10H,1-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVGLPWYOLVVBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)


